molecular formula C9H7NO4 B3332725 4-(2-Nitroethenyl)-2H-1,3-benzodioxole CAS No. 917773-70-7

4-(2-Nitroethenyl)-2H-1,3-benzodioxole

Cat. No.: B3332725
CAS No.: 917773-70-7
M. Wt: 193.16 g/mol
InChI Key: ZESIDMAMNBQDIL-UHFFFAOYSA-N
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Description

4-(2-Nitroethenyl)-2H-1,3-benzodioxole is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzodioxole ring and a nitroethenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Nitroethenyl)-2H-1,3-benzodioxole typically involves the nitration of benzodioxole derivatives. The reaction conditions include the use of strong nitrating agents such as nitric acid and sulfuric acid under controlled temperatures to ensure the formation of the nitroethenyl group.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale nitration processes. These processes are optimized to maximize yield and purity while minimizing by-products and environmental impact. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Nitroethenyl)-2H-1,3-benzodioxole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions often involve halogenation or nitration using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, 4-(2-Nitroethenyl)-2H-1,3-benzodioxole is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable building block for the construction of diverse molecular structures.

Biology: In biological research, the compound is employed in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with biological targets, providing insights into molecular interactions and pathways.

Medicine: Medically, this compound is explored for its potential therapeutic properties. It is investigated for its use in the development of new drugs, particularly in the treatment of diseases such as cancer and inflammatory conditions.

Industry: In the industrial sector, the compound is utilized in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it an essential component in various manufacturing processes.

Mechanism of Action

The mechanism by which 4-(2-Nitroethenyl)-2H-1,3-benzodioxole exerts its effects involves its interaction with specific molecular targets. The nitroethenyl group can act as an electrophile, forming bonds with nucleophilic sites on biological molecules. This interaction can modulate biological processes and pathways, leading to the desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

  • 4-(2-Nitrovinyl)indole

  • 1-Nitro-2-(2-nitroethenyl)benzene

  • 1,2-Dihydroxy-4-(nitroethenyl)benzene

Uniqueness: 4-(2-Nitroethenyl)-2H-1,3-benzodioxole stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity compared to its similar compounds

Properties

IUPAC Name

4-(2-nitroethenyl)-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-10(12)5-4-7-2-1-3-8-9(7)14-6-13-8/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESIDMAMNBQDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90712105
Record name 4-(2-Nitroethenyl)-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90712105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917773-70-7
Record name 4-(2-Nitroethenyl)-2H-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90712105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In close analogy to the procedure described above, Benzo[1,3]dioxole-4-carbaldehyde is reacted with nitromethane to provide the title compound.
Quantity
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Nitroethenyl)-2H-1,3-benzodioxole
Reactant of Route 2
4-(2-Nitroethenyl)-2H-1,3-benzodioxole

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